

solubility of ADBM in organic solvents

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Compound of Interest

Compound Name:	3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
CAS No.:	103955-90-4
Cat. No.:	B033736

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An In-Depth Technical Guide to the Solubility of ADB-BUTINACA in Organic Solvents

Executive Summary

ADB-BUTINACA is a potent, indazole-based synthetic cannabinoid receptor agonist whose study requires a thorough understanding of its physicochemical properties.^{[1][2]} A critical parameter for all laboratory applications—from in vitro pharmacology to the preparation of analytical standards—is its solubility in common organic solvents. This guide provides a comprehensive overview of the theoretical principles governing the solubility of ADB-BUTINACA, presents validated quantitative data, details robust experimental protocols for solubility determination, and offers field-proven insights for solvent selection and handling. The objective is to equip researchers with the foundational knowledge required to ensure accuracy, reproducibility, and safety in their work.

The Chemical Context of ADB-BUTINACA

Chemical Identity and Structure

ADB-BUTINACA (also known as ADBM-BINACA) is chemically identified as N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide.^[1] Its structure

features a combination of polar and nonpolar moieties that dictate its solubility profile. The molecule's indazole core, n-butyl tail, and tert-leucinamide side chain contribute to its significant lipophilicity.[3] However, the presence of amide and carbonyl groups provides sites for hydrogen bonding, allowing for interaction with polar solvents.

- Chemical Formula: $C_{18}H_{26}N_4O_2$ [4]
- Molar Mass: 330.4 g/mol [4]
- CAS Number: 2682867-55-4[4]

Pharmacological Significance & Research Applications

ADB-BUTINACA is a potent full agonist at both the CB1 and CB2 cannabinoid receptors, with high binding affinity ($K_i = 0.299$ nM for CB1 and 0.912 nM for CB2).[1][5] This potent activity makes it a compound of interest in forensic toxicology and pharmacological research. Accurate preparation of solutions is the first and most critical step for a wide range of applications:

- In Vitro Bioassays: Assessing potency and efficacy requires the preparation of concentrated stock solutions that can be serially diluted in aqueous buffers without precipitation.[6]
- Analytical Reference Standards: Quantitative analysis by methods like GC-MS or LC-MS depends on accurately prepared calibrators and controls.[7]
- Metabolism Studies: Investigating the metabolic fate of ADB-BUTINACA in systems like human hepatocytes requires precise initial concentrations.[8]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[10][11]

- Solute (ADB-BUTINACA): The molecule is predominantly nonpolar due to its hydrocarbon components (butyl and tert-butyl groups). However, the two amide groups introduce polarity and the capacity to act as hydrogen bond donors and acceptors.

- Solvent: Organic solvents can be broadly categorized:
 - Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen) and can readily engage in hydrogen bonding. They can effectively solvate both the polar and nonpolar regions of ADB-BUTINACA.[12]
 - Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a large dipole moment but lack O-H or N-H bonds. They are excellent at solvating polar molecules through dipole-dipole interactions and can effectively dissolve ADB-BUTINACA.[13]
 - Nonpolar Solvents (e.g., Hexane): These solvents have weak intermolecular forces (London dispersion forces) and are less effective at dissolving molecules with significant polar functional groups like ADB-BUTINACA.[9]



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Caption: Solute-solvent interactions for ADB-BUTINACA.

Quantitative Solubility Data for ADB-BUTINACA

The following data have been consolidated from authoritative sources, primarily chemical suppliers and international health organizations. These values typically represent thermodynamic (equilibrium) solubility determined at ambient temperature.



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Note on Discrepancy: The reported solubility in DMSO varies between sources (5 mg/mL from Cayman Chemical vs. 10 mg/mL from a WHO report).[1][4] This variation can arise from differences in experimental methodology, temperature, or the purity of the compound lot. Researchers should empirically determine the solubility for their specific lot if a highly concentrated solution is required.

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is the gold-standard for determining the equilibrium solubility of a compound.[14][15] It is designed to ensure that the solvent is fully saturated with the solute over a sufficient period.

Detailed Step-by-Step Methodology

- Preparation: Add an excess amount of solid ADB-BUTINACA (e.g., 5-10 mg) to a small, sealable glass vial. The key is to ensure solid material remains visible after the equilibration period.[16]
- Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1 mL) to the vial.
- Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator. Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. Longer periods (48-72 hours) may be necessary to ensure true equilibrium is reached.[14][16]

- **Phase Separation:** After equilibration, remove the vial and let it stand to allow undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes.[6]
- **Sample Collection:** Carefully collect an aliquot of the clear supernatant. Do not disturb the solid pellet at the bottom. For best results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent).
- **Dilution:** Accurately dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the precise concentration.[17] The calculated concentration is the thermodynamic solubility.

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